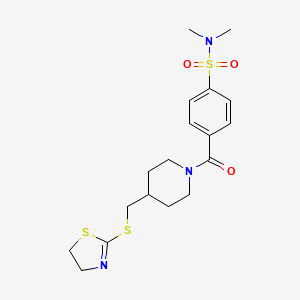

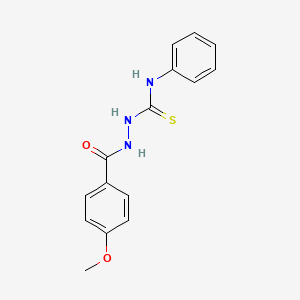

![molecular formula C25H20ClN3O2S2 B2482864 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326900-38-2](/img/structure/B2482864.png)

2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,2-benzothiazines and their derivatives often involves rhodium-catalyzed domino C-H activation/cyclization/elimination processes, utilizing S-aryl sulfoximines and pyridotriazoles through denitrogenative cyclization followed by the elimination of alcohols. These methods highlight the versatility and broad substrate scope, high functional group tolerance, and good regioselectivity advantageous for synthesizing complex heterocycles like 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (Jeon et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of novel cyclic sulfonamides, including derivatives related to the specified chemical structure, through the Diels-Alder reaction, highlights a method for creating compounds with potential as histamine H3 receptor antagonists. This demonstrates the compound's relevance in synthesizing biologically active molecules (Greig, Tozer, & Wright, 2001).

Another study developed a method for synthesizing a large number of 1,2-benzothiazines, emphasizing the versatility of related compounds in creating structures with a broad substrate scope and high functional group tolerance. This research underscores the compound's utility in medicinal chemistry and the development of new therapeutic agents (Jeon, Son, Kim, & Lee, 2016).

Biological Activity and Potential Therapeutics

- Research on the monoamine oxidase inhibitory activity of benzothiazine derivatives provides insight into their potential for treating neurological disorders. The study identifies specific compounds as selective inhibitors of monoamine oxidase A and B, suggesting a pathway for developing new treatments for conditions like depression and Parkinson's disease (Ahmad et al., 2019).

Materials Chemistry and Novel Applications

The first solid-phase synthesis of 2-substituted-3-(substituted sulfanyl)-1,2,4-benzothiadiazine 1,1-dioxides demonstrates the compound's application in materials science, allowing for the creation of a library of derivatives with potential use in various industrial applications. This technique affords excellent purity and the possibility for large-scale synthesis (Makino, Okuzumi, Nakanishi, & Tsuji, 2002).

The synthesis and anticancer activity of new 2-aryl-4H-3,1-benzothiazines further illustrate the compound's relevance in drug discovery, with some compounds showing more beneficial antiproliferative properties than cisplatin against human cancer cell lines. This research highlights the potential of benzothiazine derivatives in the development of new anticancer treatments (Niewiadomy, Matysiak, & Karpińska, 2011).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other aryl sulfides , which are known to interact with a variety of biological targets

Mode of Action

Based on its structural similarity to other aryl sulfides , it may interact with its targets through covalent bonding, leading to changes in the target’s function.

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O2S2/c1-17-10-12-18(13-11-17)15-29-22-9-5-3-7-20(22)24-23(33(29,30)31)14-27-25(28-24)32-16-19-6-2-4-8-21(19)26/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHPRCWFSXMAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

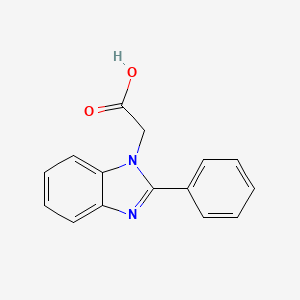

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)

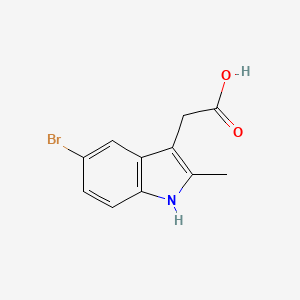

![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)

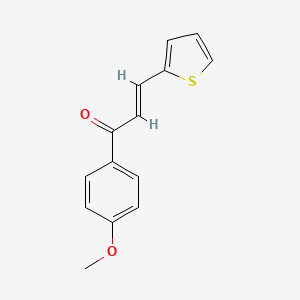

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)

![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)